Structure and molecular weight of 1-Bromo-3-(perfluorooctyl)benzene
Structure and molecular weight of 1-Bromo-3-(perfluorooctyl)benzene
Executive Summary
1-Bromo-3-(perfluorooctyl)benzene (CAS: 325459-90-3) is a specialized fluorinated building block used primarily in fluorous chemistry and drug discovery . As a "light fluorous" tag, it bridges the gap between traditional organic synthesis and fluorous separation techniques.[1] Its structure—a benzene ring meta-substituted with a reactive bromine atom and a highly lipophobic perfluorooctyl (
This guide details the structural parameters, synthesis protocols, and critical applications of this compound, providing a roadmap for its integration into high-throughput synthesis and proteomic workflows.
Chemical Identity & Structural Analysis
Nomenclature & Identification
-
IUPAC Name: 1-Bromo-3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)benzene[1][2]
-
Common Name: m-Perfluorooctylbromobenzene
-
CAS Number: 325459-90-3
-
Molecular Formula:
[1][3] -
SMILES: FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)c1cc(Br)ccc1
Molecular Weight Calculation
The precise molecular weight is critical for stoichiometric calculations in tagging reactions.
| Element | Count | Atomic Mass (Da) | Total Mass (Da) | Contribution (%) |
| Carbon (C) | 14 | 12.011 | 168.154 | 29.24% |
| Fluorine (F) | 17 | 18.998 | 322.966 | 56.16% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 13.90% |
| Hydrogen (H) | 4 | 1.008 | 4.032 | 0.70% |
| Total | -- | -- | 575.056 | 100.00% |
Structural Features & Reactivity
-
Perfluorooctyl Tail (
): Provides the "fluorous pony tail" effect. This domain is both hydrophobic and lipophobic, driving the molecule to partition selectively into fluorous solvents (e.g., FC-72) or bind to fluorous silica gel.[1] -
Bromine Handle (Br): Located at the meta position, this atom is the site of chemical functionalization.[1] It is highly reactive in transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the tag to be attached to a wide range of scaffolds.[1]
-
Meta-Substitution: Unlike para-isomers, the meta-substitution pattern can influence the solubility and steric environment of the final tagged molecule, often improving solubility in organic solvents during the reaction phase.
Physicochemical Properties
While specific experimental data for the meta isomer is less ubiquitous than the para analog (PFOB), its properties follow predictable trends for perfluoroalkylated arenes.[1]
| Property | Value / Description | Note |
| Physical State | Low-melting solid or colorless oil | Similar to p-isomer (mp 35-40 °C). |
| Solubility (Organic) | Soluble in THF, Et₂O, DCM | Requires standard organic solvents for coupling.[1] |
| Solubility (Fluorous) | Highly soluble in perfluorohexanes | Critical for FSPE purification. |
| Solubility (Aqueous) | Insoluble | Hydrophobic nature dominates. |
| Partition Coefficient | High Fluorous Partition |
Synthesis & Manufacturing Protocol
The synthesis of 1-Bromo-3-(perfluorooctyl)benzene is typically achieved via a Copper-Mediated Ullmann-Type Coupling . This protocol ensures the selective attachment of the perfluoroalkyl group to the aromatic ring without defluorination.
Reaction Pathway
The reaction involves the cross-coupling of 1,3-dibromobenzene with perfluorooctyl iodide (
Figure 1: Copper-mediated cross-coupling pathway for the synthesis of 1-Bromo-3-(perfluorooctyl)benzene.
Step-by-Step Protocol
-
Activation: Activate copper powder (2.5 equiv) by washing with dilute HCl, water, acetone, and drying under vacuum.[1]
-
Reaction Assembly: In a dry flask under Argon, combine 1,3-dibromobenzene (3.0 equiv) and activated copper in anhydrous DMSO.
-
Addition: Add perfluorooctyl iodide (1.0 equiv) dropwise. The excess dibromide prevents double-substitution.
-
Heating: Heat the mixture to 110–130 °C for 12–24 hours. Monitor by GC-MS for the disappearance of the iodide.
-
Workup: Cool to room temperature. Dilute with diethyl ether and filter through Celite to remove copper salts.
-
Purification: Wash the filtrate with water and brine. Dry over
. Purify via vacuum distillation or column chromatography (silica gel, hexane) to separate the mono-substituted product from the excess starting material.[1]
Applications in Research & Drug Development
Fluorous Mixture Synthesis (FMS)
This compound serves as a fluorous tag . By attaching it to a substrate, researchers can conduct solution-phase synthesis and then purify the product instantly using Fluorous Solid-Phase Extraction (FSPE).[1]
-
Workflow:
-
Tagging: React 1-Bromo-3-(perfluorooctyl)benzene with a substrate (e.g., via Suzuki coupling to an aryl boronic acid).
-
Reaction: Perform multi-step synthesis on the tagged substrate.
-
Separation: Pass the crude mixture through a Fluorous Silica cartridge.
-
Elution 1 (80% MeOH/H₂O): Washes away non-fluorous reagents and byproducts.
-
Elution 2 (100% MeOH or THF): Elutes the pure fluorous-tagged product.
-
-
Detagging: Cleave the tag (if a cleavable linker was used) or retain it if the perfluoro group is part of the final design.
-
Proteomics & Biological Probes
In proteomics, this compound acts as a probe for fluorous-tagging of peptides . The bromine handle can be converted to a sulfonyl chloride or isocyanate to react with lysine residues in proteins. The tagged proteins can then be enriched from complex biological lysates using fluorous affinity chromatography.
Figure 2: Application workflows in Fluorous Mixture Synthesis (FMS) and Proteomics.
Safety & Handling (SDS Summary)
-
Hazards:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of vapors, especially if heated.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-Bromo-3-(heptadecafluorooctyl)benzene (DTXSID30391554). [Link][1]
-
Amii, H., et al. "Copper-Mediated Fluoroalkylation of Aryl Halides."[1] Journal of Fluorine Chemistry. (General methodology reference for Cu-mediated coupling).
-
Curran, D. P. "Fluorous Reverse Phase Silica Gel.[1] A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry." Synlett, 2001.[1] (Reference for FSPE applications).
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Other PFAA precursors or related compounds - semifluorinated - Pharos [pharos.habitablefuture.org]
- 3. 1-溴-4-(十七氟辛基)苯 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem [pubchem.ncbi.nlm.nih.gov]
